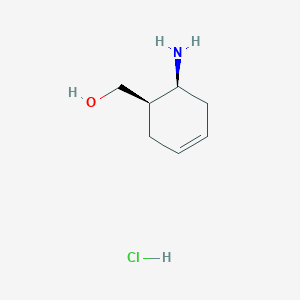

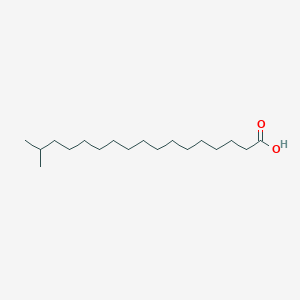

cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related cyclohexene derivatives often involves multi-step reactions starting from readily available cyclohexene or its derivatives. For instance, the synthesis of trans-6-Aminocyclohept-3-enols as chiral building blocks for piperidine alkaloids synthesis demonstrates the complexity and the strategic approaches required in the synthesis of closely related compounds (Celestini et al., 2002).

Molecular Structure Analysis

The molecular structure of similar compounds often involves detailed analysis through techniques such as X-ray crystallography. For example, the structure of aryl(trans-6-oxabicyclo[3.2.1]oct-4-yl)tellurium(IV) dichlorides derived from cyclohexene methanol has been elucidated, highlighting the stereochemical outcomes of chemical reactions (Borecka et al., 1995).

Chemical Reactions and Properties

The chemical reactions involving cyclohexene derivatives are diverse, including stereospecific reactions, solvolysis in various solvents, and complexation reactions. For instance, the stereochemistry of reactions involving cyclohexene derivatives can significantly influence the reaction outcomes, as demonstrated in the solvolysis of cis-(chloro)(cyclohexylamine) bis(ethylenediamine)cobalt(III) in different solvent media (Dash & Pradhan, 1989).

Physical Properties Analysis

The physical properties of cyclohexene derivatives, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in different chemical environments. The study of solvent effects on the reactions of coordination complexes provides insight into the physical properties of these compounds and their interactions with solvents (Dash & Pradhan, 1989).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for developing synthetic methodologies and applications. For example, the mechanism of methanol loss from the ions of cis- and trans-4-methoxycyclohexanol reveals intricate details about the chemical properties and reaction pathways of cyclohexene derivatives (Dua et al., 1996).

科学的研究の応用

High-Performance Liquid Chromatography

- Chromatographic Separation: The compound has been utilized in high-performance liquid chromatography for the separation and identification of enantiomers of its derivatives, particularly useful in pharmaceutical analysis (Péter et al., 1998).

Enzymatic Resolution

- Lipase-Catalyzed Resolution: It has been involved in enzymatic resolution via lipase-catalyzed acylation, indicating its relevance in producing enantiomerically pure compounds (Péter et al., 1998).

Photochemical Studies

- Photo-Nazarov Cyclisation: The compound's derivatives have been studied in photo-Nazarov cyclisation, revealing insights into the reaction mechanisms and intermediate products (Leitich et al., 2001).

Mass Spectrometry

- Study of Methanol Loss: In mass spectrometry, the deprotonation and subsequent reactions of its isomers have been examined to understand methanol loss mechanisms (Dua et al., 1996).

Solvent Influence

- Conformational Studies: Investigations into how solvent types influence the compound's conformation have provided insights into its physicochemical properties (Perrin et al., 1998).

Synthesis Applications

- Synthetic Intermediates: The compound has been used as a key intermediate in the synthesis of carbocyclic nucleosides and pseudo-ribofuranoses, demonstrating its utility in organic synthesis (Hodgson et al., 1994).

Electro-Organic Reactions

- Electro-organic Reactions: Studies on its electro-organic reactions have explored the stereochemistry of reactions involving its cations and radicals (Hawkes et al., 1976).

特性

IUPAC Name |

[(1R,6S)-6-aminocyclohex-3-en-1-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-2,6-7,9H,3-5,8H2;1H/t6-,7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSJCLXQPIIVMS-LEUCUCNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

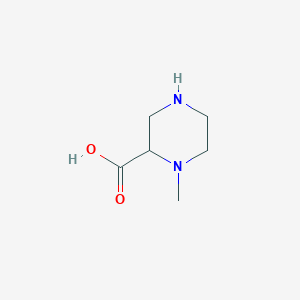

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)

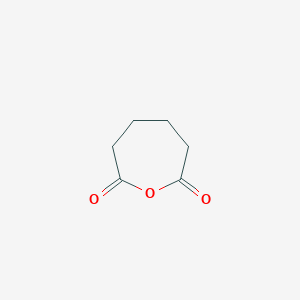

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)